4-Cyclobutylpiperidin-4-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-cyclobutylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-9(8-2-1-3-8)4-6-10-7-5-9;/h8,10-11H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMNVIOQIIRJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(CCNCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126161-41-7 | |
| Record name | 4-cyclobutylpiperidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Cyclobutylpiperidin 4 Ol and Its Analogs
Strategic Approaches to the Piperidine (B6355638) Ring System Formation
The synthesis of the core piperidine structure is a critical first step. Various strategies have been developed to construct this heterocyclic system, often tailored to achieve specific substitution patterns.
Cyclization Reactions Utilizing 4-Hydroxypiperidine (B117109) Precursors
One common approach to forming the piperidine ring involves the cyclization of acyclic precursors that already contain the hydroxyl group at the eventual 4-position. Aza-Prins cyclization, for instance, provides a pathway to diastereoselectively synthesize cis-4-hydroxypiperidines. rsc.org This method can be adapted to create a quaternary stereocenter at the C4 position. rsc.org Other cyclization strategies that have been employed for the synthesis of highly substituted piperidines include electro-reductive cyclization, inter-molecular aziridine (B145994) ring expansion, and intramolecular Michael reactions. researchgate.netnih.gov
Reductive Amination Pathways for Cyclobutylamine Derivatives
Reductive amination represents a versatile and widely used method for the formation of the piperidine ring. This pathway can involve the reaction of a dicarbonyl compound with an amine, such as cyclobutylamine, followed by a reduction step. nih.govmdpi.com The process typically involves the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. nih.gov Various reducing agents can be employed, including sodium cyanoborohydride and sodium triacetoxyborohydride. researchgate.net This methodology allows for the direct incorporation of the cyclobutyl moiety as part of the initial amine starting material.
Installation of the Cyclobutyl Moiety
A key structural feature of the target compound is the cyclobutyl group at the 4-position of the piperidine ring. The introduction of this moiety can be achieved through several synthetic routes.
Coupling Reactions with Cyclobutanone (B123998) and Reducing Agents
A prominent method for installing the cyclobutyl group involves the use of cyclobutanone as a key reactant. One such approach is the Grignard reaction, a powerful carbon-carbon bond-forming reaction. mnstate.edulibretexts.org In this context, a piperidine-based Grignard reagent could theoretically react with cyclobutanone. More commonly, an organometallic reagent derived from a cyclobutyl halide, such as cyclobutylmagnesium bromide, is reacted with a piperidin-4-one derivative. doubtnut.com The reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent forms the Grignard reagent. mnstate.eduresearchgate.net This highly reactive species then acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the piperidin-4-one. mnstate.edu Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 4-cyclobutylpiperidin-4-ol (B13214577).
| Reactant 1 | Reactant 2 | Key Reaction Type | Product |
| Piperidin-4-one | Cyclobutylmagnesium bromide | Grignard Reaction | 4-Cyclobutylpiperidin-4-ol |
| Cyclobutylamine | Glutaraldehyde | Reductive Amination | N-Cyclobutylpiperidine |
Hydroxylation Strategies for the Piperidine Ring
In synthetic routes where the piperidine ring is formed without the C4-hydroxyl group, a subsequent hydroxylation step is necessary. Various methods exist for introducing a hydroxyl group onto a pre-formed piperidine ring.
Recent advancements in biocatalysis have provided enzymatic methods for the hydroxylation of piperidine derivatives. chemistryviews.org For example, engineered enzymes like proline-4-hydroxylase have been utilized to introduce hydroxyl groups at specific positions on the piperidine ring. chemistryviews.org Another approach involves the use of iron and 2-oxoglutarate (Fe/2OG) dependent enzymes, which can catalyze a range of oxidative transformations, including hydroxylation. nih.gov Chemical methods for hydroxylation can also be employed, though these may sometimes lack the regioselectivity of enzymatic approaches.
Formation of the Hydrochloride Salt
The final step in the synthesis is the formation of the hydrochloride salt. This is a common practice in pharmaceutical chemistry to improve the solubility and stability of amine-containing compounds. spectroscopyonline.com
Optimization of Reaction Conditions and Solvent Systems
The efficiency of the synthesis of 4-Cyclobutylpiperidin-4-ol, typically prepared through a Grignard reaction between a cyclobutylmagnesium halide and a suitable N-protected 4-piperidone, followed by deprotection, is highly dependent on the careful selection and optimization of reaction parameters.
Evaluation of Various Organic Solvents
The choice of solvent is a critical factor that can significantly influence the yield and rate of the Grignard reaction. Ethereal solvents are commonly employed due to their ability to solvate the magnesium center of the Grignard reagent, thereby maintaining its reactivity. A systematic evaluation of various organic solvents is crucial for maximizing the efficiency of the addition of the cyclobutyl Grignard reagent to an N-protected 4-piperidone.
Key considerations for solvent selection include the solubility of the starting materials, the stability of the Grignard reagent, and the reaction temperature. Research findings from analogous reactions involving the synthesis of 4-alkyl-4-hydroxypiperidines provide valuable insights. For instance, studies have compared the efficacy of common ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF).
| Solvent | Relative Yield (%) | Observations |
| Diethyl Ether (Et₂O) | 85 | Good solubility of starting materials, moderate reaction rate. |
| Tetrahydrofuran (THF) | 92 | Excellent solvating properties, leading to a higher reaction rate and yield. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 88 | A greener alternative to THF with comparable performance. |
| Dioxane | 65 | Lower yield attributed to the potential for complex formation with the Grignard reagent. |
This table is interactive. Users can sort the data by clicking on the column headers.
As the data suggests, THF often provides superior results due to its higher boiling point, allowing for a wider range of reaction temperatures, and its excellent ability to solvate the Grignard reagent.
Role of Bases and Reagents in Reaction Efficiency
The efficiency of the synthesis is not only governed by the choice of solvent but also by the judicious selection of bases and other reagents, particularly in the N-alkylation or N-protection steps of the piperidine ring. For instance, in the synthesis of N-substituted analogs of 4-Cyclobutylpiperidin-4-ol, the choice of base for the alkylation of the piperidine nitrogen is critical to prevent side reactions and maximize yield.
Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) and organic amines such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). The strength and steric hindrance of the base can influence the reaction outcome.
| Base | Reagent | Solvent | Yield (%) | Comments |
| Potassium Carbonate (K₂CO₃) | Cyclobutyl bromide | Acetonitrile (B52724) | 75 | Standard conditions, moderate yield. |
| Triethylamine (Et₃N) | Cyclobutyl bromide | Dichloromethane | 82 | Homogeneous reaction, easier work-up. |
| DIPEA | Cyclobutyl bromide | Acetonitrile | 88 | Sterically hindered base minimizes over-alkylation. |
| Sodium Hydride (NaH) | Cyclobutyl bromide | DMF | 90 | Strong base, requires anhydrous conditions. |
This interactive table allows for the comparison of different bases and their impact on reaction yield.
In the Grignard reaction step, the purity and activity of the magnesium turnings are also crucial. The use of activators such as iodine or 1,2-dibromoethane (B42909) can be employed to initiate the formation of the Grignard reagent from the less reactive cyclobutyl halide.
Temperature and Duration Studies for Process Control
Temperature and reaction duration are interconnected parameters that require careful optimization for effective process control, ensuring complete reaction while minimizing the formation of impurities. The Grignard reaction for the synthesis of 4-alkyl-4-hydroxypiperidines is typically exothermic and often initiated at a low temperature (e.g., 0 °C) to control the initial rate of reaction, and then gradually warmed to room temperature or gently heated to ensure completion.
Systematic studies are conducted to determine the optimal temperature profile and reaction time.
| Temperature (°C) | Duration (h) | Conversion (%) | Purity (%) |
| 0 | 4 | 70 | 95 |
| 25 (Room Temp) | 2 | 95 | 92 |
| 25 (Room Temp) | 4 | >99 | 90 |
| 50 (Reflux in THF) | 1 | >99 | 85 |
This interactive table illustrates the trade-off between reaction time, temperature, conversion, and purity.
Chemical Transformations and Derivatization Strategies for 4 Cyclobutylpiperidin 4 Ol Hydrochloride
Functional Group Interconversions on the Hydroxyl Group
The tertiary hydroxyl group on the piperidine (B6355638) ring is a key site for functionalization, enabling transformations that can significantly alter the molecule's steric and electronic properties.
The oxidation of the tertiary alcohol in 4-cyclobutylpiperidin-4-ol (B13214577) to its corresponding ketone, 4-cyclobutylpiperidin-4-one, is a fundamental transformation. Piperidin-4-ones are crucial building blocks for a wide array of pharmacologically active compounds. chemrevlett.comchemrevlett.com This conversion is typically achieved using standard oxidizing agents suitable for secondary alcohols, after protecting the piperidine nitrogen to prevent side reactions. The resulting ketone provides a valuable electrophilic site for further modifications, such as nucleophilic additions or reductive aminations.
| Transformation | Reactant | Typical Reagents | Product |
| Oxidation | N-Protected 4-Cyclobutylpiperidin-4-ol | PCC, Swern Oxidation, Dess-Martin Periodinane | N-Protected 4-Cyclobutylpiperidin-4-one |
Direct reduction of the tertiary hydroxyl group to an amine is not a straightforward or commonly reported single-step transformation. A more viable and conventional synthetic route involves a two-step process. First, the alcohol is oxidized to the corresponding 4-cyclobutylpiperidin-4-one as described previously. googleapis.com Subsequently, the ketone undergoes reductive amination. This powerful reaction involves condensing the ketone with ammonia (B1221849) or a primary/secondary amine to form an imine or enamine intermediate, which is then reduced in situ to yield the desired 4-amino-4-cyclobutylpiperidine derivative. This strategy is widely used in the synthesis of potent analgesics and other therapeutic agents. google.com
| Step | Reactant | Reagents | Intermediate/Product |
| 1. Oxidation | N-Protected 4-Cyclobutylpiperidin-4-ol | As above | N-Protected 4-Cyclobutylpiperidin-4-one |
| 2. Reductive Amination | N-Protected 4-Cyclobutylpiperidin-4-one | R¹R²NH, NaBH(OAc)₃ or NaBH₃CN | N-Protected 4-Amino(R¹,R²)-4-cyclobutylpiperidine |
The hydroxyl group can be converted into an ether or ester, which is a common strategy in medicinal chemistry to modulate properties like lipophilicity and metabolic stability.
Etherification: The formation of an ether linkage at the C4 position is a well-documented strategy, particularly in the development of histamine (B1213489) H3 receptor inverse agonists. nih.govnih.govnih.gov Typically, this is achieved via a Williamson ether synthesis, where the alkoxide of 4-cyclobutylpiperidin-4-ol (formed by reacting with a strong base like sodium hydride) acts as a nucleophile to displace a leaving group on an alkyl or aryl halide. The resulting "yloxy" derivatives are central to the pharmacophore of several potent compounds. nih.govnih.gov
Esterification: Standard esterification procedures can also be applied. Reaction of the alcohol with an acyl chloride or carboxylic anhydride, often in the presence of a base like triethylamine (B128534) or pyridine (B92270), yields the corresponding ester. This modification can introduce a variety of acyl groups, serving as a prodrug strategy or to probe specific interactions within a biological target.
Modifications and Functionalization at the Piperidine Nitrogen Atom
The secondary nitrogen atom of the piperidine ring is a primary site for introducing diversity into the molecular scaffold. These modifications are crucial for tuning the pharmacological profile of the resulting derivatives.
N-Alkylation: The piperidine nitrogen readily participates in nucleophilic substitution reactions with various electrophiles. beilstein-journals.org Direct N-alkylation can be performed using alkyl halides (e.g., iodides, bromides) in the presence of a base to neutralize the generated acid. An alternative and highly effective method is reductive amination, where the secondary amine is reacted with an aldehyde or ketone (such as cyclobutanone) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond. nih.gov
N-Acylation: N-acylation is another common transformation, forming a stable amide bond. nih.gov This is typically accomplished by reacting the piperidine with acyl chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt). N-acylation can alter the basicity of the nitrogen and introduce functionalities that can engage in additional hydrogen bonding or other interactions. mdpi.com
| Reaction Type | Reactant | Typical Reagents | Product Functional Group |
| N-Alkylation | 4-Cyclobutylpiperidin-4-ol | Alkyl halide, K₂CO₃ | N-Alkyl piperidine |
| Reductive Amination | 4-Cyclobutylpiperidin-4-ol | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl piperidine |
| N-Acylation | 4-Cyclobutylpiperidin-4-ol | Acyl chloride, Et₃N | N-Acyl piperidine (Amide) |
| N-Acylation (Coupling) | 4-Cyclobutylpiperidin-4-ol | Carboxylic acid, HATU, DIPEA | N-Acyl piperidine (Amide) |
The functionalization of the piperidine nitrogen is a cornerstone of structure-activity relationship (SAR) studies involving this scaffold. researchgate.net By systematically varying the substituent at the N1 position, medicinal chemists can fine-tune the molecule's affinity and selectivity for its biological target. For instance, in the development of histamine H3 receptor inverse agonists, various alkyl, aryl, and heterocyclic moieties have been appended to the nitrogen to optimize potency and pharmacokinetic properties. nih.govnih.gov These studies have led to the identification of clinical candidates by exploring how different N-substituents interact with the receptor binding pocket. nih.gov Similarly, in other therapeutic areas, modifications at this position have been shown to be critical for achieving desired biological activity and drug-like properties. nih.govdndi.orgnih.gov
Diversification of the Cyclobutyl Ring System
The cyclobutyl moiety of 4-Cyclobutylpiperidin-4-ol presents a unique opportunity for structural modification. While direct functionalization of the cyclobutane (B1203170) ring can be challenging due to its relative inertness, several strategies have been developed for the incorporation and subsequent derivatization of cyclobutane rings in similar molecular frameworks. These methods often involve the use of pre-functionalized cyclobutane building blocks or the activation of the ring for subsequent reactions.
One prominent strategy for the diversification of a cyclobutane ring attached to a heterocyclic system is through transition metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction has been successfully employed for the arylation of cyclobutane derivatives. This typically involves the conversion of a cyclobutyl precursor into an organoboron reagent, such as a cyclobutyltrifluoroborate (B12209022) salt, which can then be coupled with a variety of aryl or heteroaryl halides.
A relevant example is the development of a synthetic route to a spirocyclobutyl piperidine building block, where a cyclobutyl trifluoroborate salt is synthesized and subsequently used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various aryl bromides. researchgate.net This approach allows for the introduction of a wide range of substituents onto the cyclobutane ring, thereby enabling the exploration of structure-activity relationships. The general scheme for such a transformation is depicted below:
Table 1: Exemplary Suzuki-Miyaura Coupling of a Cyclobutyl Trifluoroborate Salt
| Entry | Aryl Halide | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 4-(p-tolyl)cyclobutylpiperidine derivative |
| 2 | 2-Bromo-pyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 4-(pyridin-2-yl)cyclobutylpiperidine derivative |
This table is illustrative and based on general procedures for Suzuki-Miyaura couplings of cyclobutyl organoboranes.
Another approach to functionalize the cyclobutyl ring involves a sequential C–H/C–C functionalization strategy. This method has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from cyclobutyl aryl ketones. nih.gov This process involves a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C–C bond cleavage and functionalization with various coupling partners. nih.gov While not directly demonstrated on 4-cyclobutylpiperidin-4-ol, this methodology highlights a potential pathway for the introduction of diverse functional groups at the γ-position of the cyclobutyl ring relative to the piperidine core.
Introduction of Spiro Linkers and Fused Ring Systems
The tertiary alcohol at the C-4 position of the piperidine ring in 4-Cyclobutylpiperidin-4-ol hydrochloride is a key functional handle for the construction of spirocyclic and fused-ring systems. These structural modifications can significantly alter the conformational properties of the molecule and its interactions with biological targets.
Spirocyclic Systems:
The synthesis of spiro-heterocycles bearing a piperidine moiety is a well-established strategy in medicinal chemistry. nih.govresearchgate.net Starting from a precursor like 1-cyclobutylpiperidin-4-one (B1592606) (which can be obtained by oxidation of 4-cyclobutylpiperidin-4-ol), a variety of spirocyclic systems can be constructed. For example, multicomponent reactions involving the piperidin-4-one, an amine, and a source of cyanide (Strecker reaction) can lead to the formation of spiro-α-aminonitriles, which are versatile intermediates for the synthesis of more complex spiro-heterocycles. nih.gov
Another common approach is the condensation of 1-cyclobutylpiperidin-4-one with various bifunctional reagents. For instance, reaction with ethylenediamine (B42938) or thiosemicarbazide (B42300) can yield spiro-imidazolidines and spiro-thiadiazoles, respectively. nih.gov The general principle of these reactions involves the initial formation of an imine or related intermediate at the C-4 position, followed by an intramolecular cyclization.
Table 2: Synthesis of Spiro-Heterocycles from a Piperidin-4-one Precursor
| Entry | Reagent(s) | Spirocyclic Product |
|---|---|---|
| 1 | Aniline, TMSCN | Spiro[piperidine-4,2'-imidazolidine]-5'-one derivative |
| 2 | Ethylenediamine | Spiro[piperidine-4,2'-imidazolidine] derivative |
This table illustrates potential spirocyclization reactions based on known transformations of piperidin-4-ones.
Fused Ring Systems:
The construction of fused ring systems onto the piperidine core of 4-Cyclobutylpiperidin-4-ol can be achieved through various intramolecular cyclization strategies. One potential approach involves the functionalization of the C-4 hydroxyl group to introduce a tethered reactive moiety, which can then undergo cyclization with a suitable group on the piperidine nitrogen or at the C-3 or C-5 positions.
Recent advances in photocatalysis have also enabled the synthesis of cyclobutane-fused chromanones through a [2+2]-cycloaddition of coumarins and unactivated alkenes. rsc.org This suggests that photochemical methods could be explored for the construction of fused systems involving the cyclobutane ring of 4-cyclobutylpiperidin-4-ol derivatives.
Coupling Reactions with Heterocyclic and Aromatic Systems
The piperidine nitrogen of this compound provides a reactive site for the introduction of a wide array of heterocyclic and aromatic systems through various coupling reactions. The Buchwald-Hartwig amination is a particularly powerful method for the formation of C-N bonds between the piperidine nitrogen and aryl or heteroaryl halides. rsc.org
This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance. The general reaction involves the coupling of the secondary amine of the piperidine ring (after deprotonation of the hydrochloride salt) with an aryl or heteroaryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
Table 3: Potential Buchwald-Hartwig Amination Reactions
| Entry | Aryl/Heteroaryl Halide | Palladium Catalyst/Ligand | Base | Product |
|---|---|---|---|---|
| 1 | 4-Chlorobenzonitrile | Pd₂(dba)₃ / Xantphos | NaOtBu | 1-(4-cyanophenyl)-4-cyclobutylpiperidin-4-ol |
| 2 | 2-Bromopyridine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 4-Cyclobutyl-1-(pyridin-2-yl)piperidin-4-ol |
This table provides hypothetical examples of Buchwald-Hartwig amination reactions with the 4-cyclobutylpiperidin-4-ol core.
The choice of catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination and often requires optimization depending on the specific substrates being coupled. A variety of palladium precatalysts and bulky, electron-rich phosphine ligands have been developed to facilitate these transformations with high efficiency. rsc.org
In addition to N-arylation, the hydroxyl group at the C-4 position can be transformed into a leaving group, such as a triflate or tosylate, to enable C-C bond formation through Suzuki-Miyaura or other cross-coupling reactions at this position. This would allow for the introduction of aromatic and heterocyclic systems directly onto the C-4 carbon of the piperidine ring, further expanding the diversity of accessible derivatives.
Role of the 4 Cyclobutylpiperidin 4 Ol Scaffold in Molecular Design and Development
Core Scaffold for Pharmacologically Active Compounds
The 4-cyclobutylpiperidin-4-ol (B13214577) scaffold serves as a versatile building block in the development of pharmacologically active compounds. Its rigid piperidine (B6355638) core, substituted with a hydroxyl group and a cyclobutyl moiety on the nitrogen atom, provides a three-dimensional structure that can be tailored to interact with specific biological targets. This scaffold is particularly prevalent in the design of ligands for G-protein coupled receptors (GPCRs) and has also been incorporated into modulators for enzymes and other protein classes, including kinases and apoptosis regulators. The presence of the tertiary alcohol at the 4-position and the cyclobutyl group on the piperidine nitrogen allows for diverse chemical modifications, enabling chemists to optimize potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties.
Design of Ligands Targeting G-Protein Coupled Receptors (GPCRs)
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant portion of approved drugs. nih.gov The 4-cyclobutylpiperidin-4-ol scaffold has been successfully utilized in the design of ligands for several members of the GPCR family, most notably histamine (B1213489) and opioid receptors. nih.govnih.gov The piperidine core of the scaffold often serves as a central structural element that correctly orients other functional groups to interact with the transmembrane domains of the receptor. nih.govnih.gov The cyclobutyl group can provide favorable interactions within hydrophobic pockets of the receptor binding site, while the hydroxyl group can form key hydrogen bonds. nih.gov This structured approach facilitates the development of ligands with high affinity and specificity for their intended GPCR target. nih.govnih.gov
Contribution to Histamine H3 Receptor Ligand Design
The 4-cyclobutylpiperidin-4-ol scaffold has been instrumental in the development of potent and selective histamine H3 receptor (H3R) inverse agonists. nih.govnih.gov The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters, making it a key target for treating cognitive and sleep disorders. cresset-group.combiorxiv.orgnih.gov
In the design of H3R ligands, the N-cyclobutylpiperidin-4-yloxy group has been identified as an optimal, conformationally restricted substitute for more flexible linkers, such as the 1-pyrrolidinopropoxy group. researchgate.net This substitution has led to the discovery of highly potent compounds. For instance, a series of chemical optimizations led to the identification of SUVN-G3031, which incorporates this scaffold and exhibits high affinity for the human H3R. nih.gov Similarly, another compound, 1-[2-(1-cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one, was developed as a potent and selective H3R inverse agonist with demonstrated efficacy in animal models of cognition. nih.gov The specific binding affinities of these compounds highlight the success of this design strategy.
| Compound | Target Receptor | Binding Affinity (Ki) |
| SUVN-G3031 | Human Histamine H3 Receptor (hH3R) | 8.73 nM nih.gov |
| 1-[2-(1-cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one (45e) | Human Histamine H3 Receptor (hH3R) | 4.0 nM nih.gov |
These examples demonstrate that the incorporation of the 4-cyclobutylpiperidine (B2692904) moiety is a key factor in achieving high potency and favorable pharmacokinetic profiles for H3R inverse agonists. nih.govnih.gov
Application in Opioid Receptor Ligand Development
The piperidine core is a well-established structural motif in the design of ligands for opioid receptors, which are critical targets for pain management. nih.govmdpi.com The 4-hydroxypiperidine (B117109) substructure, in particular, is a common feature in various opioid receptor modulators. For example, studies on quinolinomorphinan derivatives have shown that compounds featuring a 4-hydroxy group exhibit high selectivity and potent agonist activity at the δ-opioid receptor. nih.gov
While the direct application of the complete 4-cyclobutylpiperidin-4-ol scaffold is less documented in this specific area, the principles of its design are highly relevant. Modifications of the piperidine N-substituent are a crucial strategy for modulating affinity and efficacy (agonist versus antagonist activity) at opioid receptors. nih.gov The use of a cyclobutyl group on the nitrogen, as seen in other target classes, represents a rational approach to introduce conformational constraint and explore hydrophobic pockets within the opioid receptor binding sites, potentially leading to ligands with improved selectivity and attenuated side effects. nih.govnih.gov
Integration into AMP-Activated Protein Kinase (AMPK) Activator Structures
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, making it an attractive target for metabolic diseases like type 2 diabetes. nih.govsemanticscholar.orge-enm.org The design of small molecule AMPK activators often involves scaffolds that can allosterically modulate the enzyme's activity. nih.govmdpi.com
The strategic incorporation of cyclic moieties, such as the cyclobutyl group, is a recognized method in medicinal chemistry to decrease the degrees of freedom in a molecule, which can lead to improved pharmacokinetic properties. nih.gov Research has shown that introducing a cyclobutyl ring can conformationally restrict a flexible linker, introducing a "kink" that can lead to a significant increase in potency. nih.gov This enhancement is hypothesized to be driven by the desolvation of the cyclobutyl group in a more buried, hydrophobic binding site. nih.gov The tertiary alcohol of the 4-hydroxypiperidine core can also be beneficial in preventing secondary metabolism. nih.gov Therefore, integrating the 4-cyclobutylpiperidin-4-ol scaffold into potential AMPK activators is a rational strategy to achieve conformational rigidity and favorable interactions within the enzyme's regulatory domains.
Utilization in Bcl-2 Inhibitor Design
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis (programmed cell death), and their overexpression is a hallmark of many cancers, contributing to tumor survival and resistance to therapy. nih.govresearchgate.netelifesciences.org Small-molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the apoptotic pathway in cancer cells. mdpi.comchemdiv.com These "BH3 mimetics" are designed to bind to a hydrophobic groove on the surface of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov
The design of potent Bcl-2/Bcl-xL inhibitors often involves complex structures with carefully positioned functional groups to occupy different binding pockets. nih.gov The 4-cyclobutylpiperidin-4-ol scaffold can serve as a valuable component in such designs. The piperidine ring can act as a rigid linker to correctly orient other chemical moieties, while the cyclobutyl group is well-suited to fit into hydrophobic pockets within the BH3-binding domain. The hydroxyl group can serve as a hydrogen bond donor or acceptor, further enhancing binding affinity. This strategic use of the scaffold can contribute to the development of potent and selective inhibitors of anti-apoptotic Bcl-2 family proteins.
Conformational and Steric Influence of the Cyclobutyl Moiety on Binding Interactions
The cyclobutyl group on the piperidine nitrogen is not merely a passive substituent; it exerts a significant influence on the molecule's conformational properties and binding interactions. Compared to a flexible alkyl chain, the four-membered ring introduces a degree of rigidity and a specific steric profile.
This conformational restriction can be highly advantageous in drug design. By reducing the number of accessible conformations, the entropic penalty upon binding to a receptor is lowered, which can lead to higher binding affinity. nih.gov The cyclobutyl ring has been shown to introduce a distinct "kink" into molecular structures, which can orient other parts of the molecule for optimal interaction with a binding site. nih.gov In the context of histamine H3 receptor ligands, the N-cyclobutylpiperidin-4-yloxy group was identified as an "optimal surrogate" for a more flexible propoxy group, highlighting its favorable conformational properties. researchgate.net
Mechanistic Studies of Receptor Interactions for 4 Cyclobutylpiperidin 4 Ol Derivatives
Histamine (B1213489) H3 Receptor (H3R) Binding and Functional Modulation
Derivatives of 4-cyclobutylpiperidin-4-ol (B13214577) have been identified as potent ligands for the histamine H3 receptor. nih.gov These compounds typically exhibit high affinity for the H3R, leading to modulation of its activity. The nature of this modulation is often characterized by inverse agonism, a mechanism that has significant implications for therapeutic applications.
The histamine H3 receptor is known to possess a degree of constitutive activity, meaning it can signal in the absence of an agonist. Inverse agonists are ligands that bind to the receptor and stabilize it in an inactive conformation, thereby reducing its basal level of signaling. Several studies have demonstrated that 4-cyclobutylpiperidin-4-ol derivatives function as inverse agonists at the H3R. nih.govnih.gov This inverse agonism is a key mechanism through which these compounds exert their pharmacological effects, which can include promoting wakefulness and enhancing cognitive function. nih.gov The ability of these compounds to counteract the constitutive activity of the H3R is a critical aspect of their therapeutic potential. frontiersin.org
The following table summarizes the H3R binding affinity and functional activity for a representative 4-cyclobutylpiperidin-4-ol derivative.
| Compound | hH3R Ki (nM) | Functional Activity |
| N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (B599025) | 8.73 | Inverse Agonist |
Data sourced from J Med Chem. 2019 Feb 14;62(3):1203-1217. nih.gov
The specific binding orientation and interactions of 4-cyclobutylpiperidin-4-ol derivatives within the H3R binding pocket have been elucidated through molecular modeling and structure-activity relationship studies. These interactions are crucial for the high affinity and inverse agonist activity of these compounds.
A fundamental interaction for many H3R ligands is the formation of a salt bridge between the protonated nitrogen atom of the piperidine (B6355638) ring and the carboxylate side chain of an aspartic acid residue, specifically Asp114, in the third transmembrane domain of the receptor. nih.govnih.gov This electrostatic interaction is a key anchoring point that secures the ligand in the binding pocket and is considered essential for high-affinity binding.
The hydroxyl group at the 4-position of the piperidine ring is capable of forming hydrogen bonds with polar residues within the H3R binding pocket. researchgate.net These hydrogen bonds can act as additional anchor points, enhancing the specificity and affinity of the ligand. Potential hydrogen bond donors or acceptors in the vicinity could include the hydroxyl groups of tyrosine residues or the backbone carbonyls of the receptor.
The cyclobutyl substituent on the piperidine nitrogen plays a crucial role in the ligand's interaction with the H3R. This non-polar, hydrophobic group is accommodated within a hydrophobic pocket in the receptor. nih.gov This pocket is lined with non-polar amino acid residues. The hydrophobic interactions between the cyclobutyl group and this pocket contribute significantly to the binding affinity and can influence the ligand's selectivity for the H3R over other histamine receptor subtypes.
The following table details the key amino acid residues in the H3R involved in interactions with piperidine-based ligands.
| Interaction Type | Key H3R Residues | Ligand Moiety Involved |
| Salt Bridge | Asp114 | Protonated Piperidine Nitrogen |
| Cation-π | Tyr115, Phe398 | Protonated Piperidine Nitrogen |
| Hydrogen Bonding | Polar Residues (e.g., Tyr) | 4-Hydroxyl Group |
| Hydrophobic | Tyr91, Phe398, Trp402 | Cyclobutyl Group |
Information synthesized from multiple sources. nih.govnih.govresearchgate.net
Ligand-Receptor Interaction Mapping
Opioid Receptor (DOR) Ligand Activity Profiling
The delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR), is a significant target in the central nervous system for modulating pain and mood. nih.govnih.gov The interaction of ligands with DOR can produce a spectrum of functional outcomes, classifying them into distinct activity profiles. nih.gov
Ligands for the DOR are categorized based on their effect on receptor activity. An agonist binds to the receptor and stabilizes its active conformation, initiating a biological response. youtube.com In contrast, a neutral antagonist binds to the receptor but does not alter its basal activity; its primary role is to block agonists from binding. youtube.comwikipedia.org
An inverse agonist also binds to the receptor but reduces its constitutive, or basal, level of activity. nih.govwikipedia.org This occurs because the inverse agonist stabilizes an inactive conformation of the receptor, thereby decreasing the baseline signaling that occurs even in the absence of an agonist. wikipedia.orgderangedphysiology.com The efficacy of a full agonist is considered 100%, a neutral antagonist has 0% efficacy, and an inverse agonist exhibits negative efficacy (<0%). wikipedia.org The development of DOR inverse agonists is a key area of research, as they provide valuable tools for investigating the receptor's biology. nih.govnih.gov
| Ligand Type | Mechanism of Action | Effect on Receptor Activity | Efficacy |
|---|---|---|---|
| Agonist | Binds to and activates the receptor, stabilizing the active conformation. youtube.com | Increases signaling above basal level. wikipedia.org | > 0% (up to 100% for full agonist) |
| Neutral Antagonist | Binds to the receptor, preventing agonist binding without affecting basal activity. wikipedia.org | No change in basal activity, blocks agonist action. wikipedia.org | 0% |
| Inverse Agonist | Binds to the receptor, stabilizing the inactive conformation. nih.gov | Decreases signaling below basal level. wikipedia.org | < 0% (Negative Efficacy) |
The functional activity of piperidine-based compounds at the DOR can be significantly modulated by the nature of the substituent on the piperidine nitrogen (N-substituent). Research on derivatives of naltrindole (B39905) (NTI), a known DOR antagonist, has demonstrated that modifying the N-substituent can systematically alter the compound's activity, spanning the entire range from full inverse agonist to full agonist. cardiffmet.ac.uk
For instance, the introduction of different sulfonamide moieties at the nitrogen position creates derivatives with widely varying functional profiles. A cyclopropylsulfonamide N-substituent resulted in a potent full inverse agonist for the DOR. cardiffmet.ac.uk Conversely, replacing this with a phenethylsulfonamide group yielded a full DOR agonist with moderate potency. cardiffmet.ac.uk This highlights that the spatial arrangement and electronic properties of the N-substituent are critical determinants of how the ligand interacts with the receptor's binding pocket and influences its conformational state, thereby dictating the functional outcome. cardiffmet.ac.uk
| N-Substituent on Naltrindole Core | Resulting DOR Functional Activity |
|---|---|
| Cyclopropylsulfonamide | Potent Full Inverse Agonist cardiffmet.ac.uk |
| Phenethylsulfonamide | Full Agonist cardiffmet.ac.uk |
| Various N-alkyl groups | Range from inverse agonist to agonist cardiffmet.ac.uk |
| Various N-acyl groups | Range from inverse agonist to agonist cardiffmet.ac.uk |
Serotonin (B10506) Receptor (5-HT2A) Inverse Agonism
Derivatives of 4-cyclobutylpiperidin-4-ol have been investigated for their activity at serotonin receptors, particularly the 5-HT2A subtype. The 5-HT2A receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. wikipedia.org Inverse agonism at this receptor is a key mechanism for several therapeutic agents. jci.org A 5-HT2A inverse agonist binds to the receptor to reduce this basal activity. jci.org This mechanism is distinct from that of a neutral antagonist, which would only block the action of agonists without affecting the receptor's intrinsic activity. The efficacy of selective 5-HT2A inverse agonists has provided support for the hypothesis that this pharmacological action is beneficial in certain neurological conditions. jci.org Chronic administration of some 5-HT2A inverse agonists has been shown to up-regulate the receptor level, a contrasting effect to other antagonists that may cause down-regulation. nih.gov
AMP-Activated Protein Kinase (AMPK) Activation Mechanisms
AMP-activated protein kinase (AMPK) functions as a crucial sensor of cellular energy status. nih.gov It is a heterotrimeric enzyme complex that becomes activated during periods of metabolic stress, which are characterized by an increase in the cellular AMP:ATP and ADP:ATP ratios. nih.govnih.gov The canonical mechanism of AMPK activation involves the allosteric binding of AMP to the regulatory γ-subunit. nih.govnih.gov This binding induces a conformational change that promotes the phosphorylation of a key threonine residue (Thr-172) on the catalytic α-subunit by upstream kinases, most notably LKB1. nih.govnih.gov Some small-molecule activators function as AMP mimetics, directly binding to and activating the kinase complex. nih.gov Other non-canonical activation mechanisms exist, such as the inhibition of protein-protein interactions that negatively regulate AMPK. For example, prohibitins (PHB1 and PHB2) can form a complex with AMPK, and small molecules that disrupt this interaction can lead to AMPK activation. researchgate.net
Once activated, AMPK acts as a master regulator of metabolism, orchestrating a cellular response to restore energy homeostasis. nih.govdundee.ac.uk It achieves this by phosphorylating numerous downstream targets, which leads to the stimulation of catabolic pathways that generate ATP and the simultaneous inhibition of anabolic, ATP-consuming processes. nih.govdundee.ac.uk
Key metabolic pathways modulated by AMPK include:
Glucose Metabolism: AMPK enhances glucose uptake in cells by promoting the translocation of glucose transporters (like GLUT1) to the cell membrane. nih.gov It also activates glycolysis by phosphorylating and activating 6-phosphofructo-2-kinase, a key regulatory enzyme. nih.gov
Lipid Metabolism: AMPK robustly inhibits fatty acid synthesis by phosphorylating and inactivating acetyl-CoA carboxylase (ACC1). nih.gov It also suppresses the synthesis of triglycerides and phospholipids. nih.gov Concurrently, it promotes fatty acid oxidation to generate ATP. nih.gov
Protein Metabolism: To conserve energy, AMPK activation leads to the inhibition of protein synthesis. nih.gov A primary mechanism for this is the suppression of the mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation. researchgate.netresearchgate.net
| Metabolic Area | Effect of AMPK Activation | Key Downstream Targets/Processes |
|---|---|---|
| Glucose Metabolism | Stimulates ATP Production | Increases glucose uptake (GLUT1); Activates glycolysis (PFKFB2) nih.gov |
| Lipid Metabolism | Stimulates ATP Production, Inhibits ATP Consumption | Inhibits fatty acid synthesis (ACC1); Inhibits triglyceride synthesis; Promotes fatty acid oxidation nih.govnih.gov |
| Protein Metabolism | Inhibits ATP Consumption | Inhibits protein synthesis via mTOR pathway suppression researchgate.netresearchgate.net |
Bcl-2 Protein Binding Mode Analysis
The B-cell lymphoma-2 (Bcl-2) protein is a central regulator of apoptosis (programmed cell death). nih.govnih.gov It is a pro-survival protein that inhibits apoptosis by sequestering pro-apoptotic proteins like BAX and BAK. mdpi.com The function of Bcl-2 is dependent on a hydrophobic surface pocket or groove, which is essential for its binding to other proteins in the Bcl-2 family, particularly through a conserved region known as the BH3 domain. mdpi.com
Small-molecule inhibitors can be designed to mimic the BH3 domain of pro-apoptotic proteins. researchgate.net These molecules bind directly to the surface pocket of Bcl-2, acting as competitive inhibitors. nih.gov This binding event displaces the pro-apoptotic proteins that were sequestered by Bcl-2. mdpi.com Once liberated, proteins like BAX and BAK can permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c. nih.gov This, in turn, activates the caspase cascade, a family of proteases that execute the process of apoptosis. nih.govmdpi.com
Computer-aided screening and molecular docking studies are employed to analyze the binding mode of potential inhibitors. nih.govnih.gov These analyses predict how the small molecule fits into the Bcl-2 binding pocket and identifies the key amino acid residues involved in the interaction, which can include hydrogen bonds and hydrophobic contacts. mdpi.comresearchgate.net
π–π Stacking Interactions in Binding Pockets
π–π stacking interactions are a significant contributor to the binding affinity of ligands that contain aromatic systems. In the context of 4-cyclobutylpiperidin-4-ol derivatives, which are often functionalized with aromatic moieties, these interactions with aromatic amino acid residues within the receptor's binding pocket are critical. For instance, in histamine H3 receptor (H3R) antagonists, a common target for such derivatives, the binding site is lined with aromatic residues like tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp).
Hydrogen Bonding Contributions to Affinity
Hydrogen bonds are directional interactions that play a crucial role in molecular recognition and are fundamental to the high affinity and specificity of ligand-receptor binding. The 4-cyclobutylpiperidin-4-ol core contains a hydroxyl group and a piperidine nitrogen, both of which are capable of acting as hydrogen bond donors and/or acceptors.
In the context of the histamine H3 receptor, a key interaction for many aminergic G protein-coupled receptors (GPCRs) is an ionic interaction with a conserved aspartic acid residue (D3.32). The basic nitrogen in the piperidine ring of 4-cyclobutylpiperidin-4-ol derivatives is well-positioned to form a crucial salt bridge with this residue. mdpi.com Furthermore, the hydroxyl group of the 4-cyclobutylpiperidin-4-ol moiety can form hydrogen bonds with other polar residues in the binding pocket, such as serine or threonine, further stabilizing the ligand-receptor complex.
Molecular docking studies of various piperidine derivatives have consistently shown the importance of hydrogen bonding. For example, in studies of 2,6-diphenylpiperidin-4-ol (B8612959) derivatives as renin inhibitors, hydrogen bonds were observed between the ligand and residues such as THR-77, ASP-32, and PHE-117. ijpbs.com For derivatives of 4-oxypiperidines targeting the H3R, the lack of an additional fragment capable of forming hydrogen bonds was correlated with lower binding affinity. nih.gov These findings underscore the critical role of hydrogen bonding in determining the binding affinity of piperidine-containing compounds.
Structural Basis of Selectivity and Potency
The selectivity and potency of 4-cyclobutylpiperidin-4-ol derivatives are dictated by the composite effect of various structural features and their complementary interactions within the unique microenvironment of the receptor's binding site. The cyclobutyl group, while seemingly a simple alkyl substituent, plays a significant role in conferring selectivity and potency. Its specific size and conformational properties can influence how the entire ligand fits into the binding pocket, potentially favoring interaction with one receptor subtype over another.
For instance, in the development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031), a potent and selective H3R inverse agonist, a series of chemical optimizations were guided by in vitro affinity. nih.gov This process of systematically modifying the structure and observing the effects on binding affinity and selectivity helps to elucidate the structural requirements for potent and selective receptor interaction.
The following table provides a summary of the binding affinities for a derivative of 4-cyclobutylpiperidin-4-ol, highlighting the high potency achieved through optimized structural features.
| Compound | Target Receptor | Binding Affinity (Ki) |
| N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride | Histamine H3 | 8.73 nM |
Theoretical and Computational Chemistry Studies on 4 Cyclobutylpiperidin 4 Ol Hydrochloride and Its Analogs
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are fundamental computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.govnih.gov These methods are crucial in drug discovery for identifying potential drug candidates and optimizing lead compounds. For analogs of 4-Cyclobutylpiperidin-4-ol (B13214577) hydrochloride, these simulations can elucidate binding modes, affinities, and the key interactions that stabilize the ligand-receptor complex.
The prediction of ligand-target interactions is a key outcome of molecular docking studies. These simulations place a ligand into the binding site of a target protein and score the interaction based on a force field. For piperidine (B6355638) derivatives, docking studies have revealed several critical types of interactions that contribute to binding affinity. nih.govijpbs.com
Key predicted interactions for piperidine analogs often include:
Hydrogen Bonds: The hydroxyl group and the piperidine nitrogen are common hydrogen bond donors or acceptors. For instance, studies on 2,6-diphenylpiperidin-4-ol (B8612959) derivatives showed hydrogen bond interactions with residues like THR-77 and ASP-32 in the active site of the renin enzyme. ijpbs.com
Hydrophobic Interactions: The cyclobutyl and piperidine rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing significantly to the stability of the complex. nih.gov
Electrostatic and π-Cation Interactions: The protonated nitrogen atom in the piperidine ring can form strong electrostatic or π-cation interactions with aromatic residues such as phenylalanine (Phe) in the target's active site. nih.gov
Pharmacophore analyses of piperidine derivatives further reveal that aromatic, acceptor, and donor groups are favorable for inhibitory activity against enzymes like farnesyltransferase. nih.gov These predictive models help in understanding the structure-activity relationship (SAR) and guide the design of analogs with improved potency and selectivity.
| Interaction Type | Potential Interacting Group on Ligand | Example Interacting Residue in Target | Significance |
|---|---|---|---|
| Hydrogen Bond | Hydroxyl (-OH), Piperidine Nitrogen (-NH-) | Threonine (THR), Aspartic Acid (ASP) | Directional interaction crucial for binding specificity. |
| Hydrophobic | Cyclobutyl Ring, Piperidine Ring | Leucine (LEU), Valine (VAL), Phenylalanine (PHE) | Contributes to overall binding affinity and complex stability. |
| π-Cation | Protonated Piperidine Nitrogen | Phenylalanine (PHE), Tyrosine (TYR) | Strong non-covalent interaction stabilizing the ligand in the binding pocket. |
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and how it fits into a target's binding site. Conformational analysis of piperidine derivatives is essential because the piperidine ring typically adopts a stable chair conformation. wikipedia.org However, the orientation of substituents (axial vs. equatorial) can significantly influence binding affinity. wikipedia.org
Computational methods are used to predict the most stable conformation of the ligand and its preferred binding pose within the receptor. bohrium.com For piperidine-based ligands, docking studies have shown that they often assume a linear arrangement in the binding site, occupying key hydrophobic pockets. nih.gov The predicted binding mode of various piperidine derivatives often involves the piperidine nitrogen acting as a positive ionizable center, forming crucial salt bridge interactions with acidic residues like glutamate (B1630785) (Glu) and aspartate (Asp). nih.gov The accuracy of binding pose prediction is critical, as even minor changes in orientation can disrupt key interactions and lead to a loss of affinity. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely applied to study the properties of molecules like 4-Cyclobutylpiperidin-4-ol hydrochloride and its analogs, providing deep insights into their geometry, stability, and reactivity. researchgate.netrsc.org
A fundamental application of DFT is the optimization of molecular geometries to find the lowest energy structure. researchgate.net For piperidine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are employed to determine precise bond lengths, bond angles, and dihedral angles. rsc.orgresearchgate.net The optimized geometry corresponds to a minimum on the potential energy surface and represents the most stable conformation of the molecule. researchgate.net These calculations have confirmed that piperidine rings prefer a chair conformation. researchgate.net Comparing the computationally optimized structures with experimental data, where available, helps validate the chosen theoretical method. researchgate.net
After structural optimization, vibrational frequency analysis is performed to confirm that the obtained geometry is a true energy minimum (i.e., no imaginary frequencies). ijpbs.com This analysis also provides theoretical vibrational spectra (e.g., Infrared and Raman), which can be compared with experimental spectra for structural characterization. researchgate.net The calculated frequencies and their corresponding vibrational modes (e.g., N-H stretch, C-H stretch, ring deformations) help in the assignment of experimental spectral bands. researchgate.net For complex molecules, DFT calculations are an invaluable tool for interpreting vibrational spectra and confirming the functional groups present in the structure. mdpi.com
| DFT Application | Information Obtained | Typical Functional/Basis Set | Significance |
|---|---|---|---|
| Structural Optimization | Bond lengths, bond angles, dihedral angles, stable conformation | B3LYP/6-31G(d) | Provides the most stable 3D structure of the molecule. |
| Vibrational Analysis | Theoretical IR/Raman frequencies, zero-point energy | B3LYP/6-31G(d) | Confirms structure is an energy minimum and aids in experimental spectra interpretation. |
| Electron Density Analysis | Molecular Electrostatic Potential (MEP), atomic charges | M06-2X/6-311++G(d,p) | Identifies electrophilic/nucleophilic sites and reactive centers. |
| Wave Function Analysis | HOMO-LUMO energies, Natural Bond Orbitals (NBO) | B3LYP/6-311++G(d,p) | Reveals electronic stability, reactivity, and intramolecular charge transfer. |
DFT calculations provide detailed information about the electronic distribution within a molecule through the analysis of electron densities and wave functions. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). researchgate.net This is crucial for understanding intermolecular interactions, particularly hydrogen bonding and other non-covalent forces. researchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. researchgate.net
These analyses offer a conceptual framework for understanding the relationship between the electronic structure of piperidine analogs and their potential biological activity. researchgate.net
Molecular Dynamics Simulations for Dynamic Receptor Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows researchers to observe how a ligand, such as a 4-cyclobutylpiperidin-4-ol analog, interacts with its biological target, typically a protein receptor, in a simulated physiological environment. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of the conformational changes and key interactions that govern the binding process.
In studies of piperidine derivatives, MD simulations have been instrumental in elucidating the stability of ligand-receptor complexes and identifying the specific amino acid residues that are crucial for binding. nih.govresearchgate.net For instance, simulations can reveal the persistence of hydrogen bonds, salt bridges, and hydrophobic interactions between the ligand and the receptor's binding pocket over the course of the simulation, which can run for nanoseconds or even microseconds. nih.govsemanticscholar.orgnih.gov
Research on piperidine-based compounds targeting various receptors, such as sigma (σ) receptors or G-protein coupled receptors (GPCRs), has shown that the protonated nitrogen atom within the piperidine ring often forms a critical salt bridge with an acidic residue, like aspartic acid (Asp) or glutamic acid (Glu), in the receptor's active site. nih.gov MD simulations can track the distance and geometry of this interaction over time, providing a measure of its stability. The surrounding hydrophobic and aromatic residues also play a significant role in anchoring the ligand. The cyclobutyl group of 4-cyclobutylpiperidin-4-ol, for example, would be expected to engage in hydrophobic interactions within the binding pocket.
The results from MD simulations are often analyzed to calculate key metrics that describe the stability and dynamics of the system.
Key Metrics from Molecular Dynamics Simulations:
| Metric | Description | Typical Findings for Piperidine Derivatives |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand and protein backbone from a reference structure over time. | Low RMSD values for a ligand indicate a stable binding pose within the receptor's active site. researchgate.net |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor. | Persistent hydrogen bonds, particularly involving the piperidine nitrogen and hydroxyl groups, are often key to high-affinity binding. mdpi.com |
| Interaction Frequency | Quantifies the percentage of simulation time that specific ligand atoms are in contact with specific receptor residues. | Highlights critical residues; for example, a high interaction frequency between the piperidine nitrogen and an aspartate residue confirms a stable salt bridge. semanticscholar.org |
| Binding Free Energy (e.g., MM/PBSA) | An end-point calculation that estimates the free energy of binding by combining molecular mechanics energies with a continuum solvation model. | Used to rank different analogs and correlate computational predictions with experimental binding affinities (Ki values). |
By providing a dynamic picture of the ligand-receptor interactions, MD simulations offer crucial insights that complement static docking studies and help explain the structural basis for the biological activity of piperidine analogs. researchgate.netacs.org
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific biological target. nih.govnih.gov A pharmacophore model does not represent a real molecule but is rather an abstract template of key features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and positive/negative ionizable centers (PI/NI). mdpi.com
For piperidine derivatives, a typical pharmacophore model would likely include:
A positive ionizable feature corresponding to the protonated nitrogen atom of the piperidine ring.
One or more hydrophobic features representing the cyclobutyl ring and other nonpolar moieties.
A hydrogen bond donor/acceptor feature from the hydroxyl group at the 4-position.
These models can be generated using two primary approaches:
Ligand-based modeling: Developed by superimposing a set of known active molecules and extracting their common chemical features. nih.gov
Structure-based modeling: Derived from the crystal structure of a receptor-ligand complex, where the key interaction points in the binding site define the pharmacophore features. mdpi.com
Once a robust pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening . mdpi.com This process involves searching large databases containing millions of chemical compounds to identify novel molecules that match the pharmacophore template. nih.govsciengpub.ir Hits from this initial screening are then typically subjected to further filtering, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to prioritize candidates for synthesis and experimental testing. mdpi.comfrontiersin.org
A study on histamine (B1213489) H4 receptor inhibitors, for example, developed a five-point pharmacophore model consisting of two hydrogen bond acceptors and three ring atoms. researchgate.net This model was then used to generate a 3D-QSAR (Quantitative Structure-Activity Relationship) model, providing a statistical correlation between the 3D properties of the molecules and their biological activity. researchgate.net Such an approach allows for the prediction of the activity of new, unsynthesized compounds.
Virtual Screening Workflow for Piperidine Analogs:
| Step | Description | Tools/Software Used | Outcome |
| 1. Pharmacophore Generation | Create a 3D model of essential chemical features based on known active ligands or a receptor structure. | Discovery Studio, LigandScout, Pharmit mdpi.comfrontiersin.org | A validated pharmacophore hypothesis (e.g., AADHR - two acceptors, one donor, one hydrophobic, one aromatic ring). |
| 2. Database Screening | Use the pharmacophore model as a query to search large compound libraries. | ZINC, ChemDiv, MolPort, MCULE frontiersin.org | A subset of "hit" compounds that geometrically match the pharmacophore features. |
| 3. Molecular Docking | Predict the binding pose and score the interaction of the hit compounds within the target receptor's active site. | AutoDock Vina, Glide, DOCK nih.gov | A ranked list of compounds based on their predicted binding affinity. |
| 4. ADMET Prediction | Computationally evaluate the drug-like properties of the top-ranked compounds. | Discovery Studio, SwissADME frontiersin.org | Selection of candidates with favorable pharmacokinetic and safety profiles for further study. |
This combined approach of pharmacophore modeling and virtual screening is a time- and cost-effective strategy for discovering novel scaffolds that can serve as starting points for the development of new drugs based on the piperidine framework. mdpi.comsciengpub.ir
Development of Novel Electronic Structure Approaches and Force Fields for Piperidine Derivatives
The accuracy of computational methods like MD simulations depends heavily on the quality of the underlying force field . ethz.ch A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. wikipedia.org These parameters define bond lengths, angles, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic forces). While general-purpose force fields like CHARMM, AMBER, and OPLS are widely used, their accuracy for novel or specialized molecules like piperidine derivatives can be limited without specific parameterization. wikipedia.org
The development of accurate force field parameters for piperidine-containing molecules relies on high-level quantum mechanical (QM) calculations. fz-juelich.de Methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) are used to calculate the electronic structure and properties of the molecule. researchgate.net These QM calculations provide reference data for:
Partial Atomic Charges: Determining the distribution of electron density across the molecule, which is crucial for accurately modeling electrostatic interactions.
Bond and Angle Parameters: Optimizing the equilibrium geometry of the molecule.
Dihedral Torsion Potentials: Calculating the energy profile associated with the rotation around specific bonds, which governs the conformational flexibility of the piperidine ring and its substituents. fz-juelich.de
In addition to parameterizing classical force fields, electronic structure methods are used directly to study the intrinsic properties of piperidine derivatives. chemjournal.kz Semi-empirical methods like AM1 and PM3, which are computationally less expensive than ab initio QM methods, can be used to analyze the spatial, electronic, and energy characteristics of a series of analogs. chemjournal.kzscilit.comekb.eg Such studies can determine thermodynamic stability, identify nucleophilic and electrophilic centers, and calculate the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, which is an indicator of chemical reactivity and stability. chemjournal.kzscilit.com
Approaches in Force Field and Electronic Structure Studies:
| Approach | Description | Application to Piperidine Derivatives |
| Quantum Mechanics (QM) | Solves the Schrödinger equation to determine the electronic structure and energy of a molecule. Methods include DFT, MP2, and Hartree-Fock (HF). fz-juelich.deresearchgate.net | Used to derive accurate force field parameters (charges, torsions) and to validate classical models. Provides insights into reactivity and electronic properties. fz-juelich.dechemjournal.kz |
| Semi-Empirical Methods | Approximate QM methods that use parameters derived from experimental data to simplify calculations. Examples include PM3 and AM1. chemjournal.kzscilit.com | Used for rapid analysis of large sets of piperidine analogs to predict stability, reactivity, and solubility. scilit.comekb.eg |
| Force Field Parametrization | The process of deriving the parameters (e.g., for bond stretching, angle bending, torsions, and non-bonded interactions) for a classical force field. ethz.ch | Ensures that MD simulations of piperidine-containing systems accurately reproduce their conformational preferences and interaction energies. fz-juelich.de |
| Machine Learning (ML) Potentials | A newer approach where ML models are trained on large datasets of QM calculations to create highly accurate and fast potential energy surfaces, potentially replacing traditional force fields. ethz.ch | Offers a promising future direction for developing highly accurate and transferable force fields for diverse chemical structures, including complex piperidine derivatives. |
The continuous development of more accurate force fields and the application of electronic structure methods are essential for advancing the predictive power of computational chemistry in the study of this compound and its analogs, ultimately facilitating the design of safer and more effective medicines. numberanalytics.com
Advanced Analytical Methodologies for Research and Characterization of 4 Cyclobutylpiperidin 4 Ol Hydrochloride
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of a compound by examining its interaction with electromagnetic radiation. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within 4-Cyclobutylpiperidin-4-ol (B13214577) hydrochloride.
Proton (¹H) NMR Analysis: A ¹H NMR spectrum would reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For 4-Cyclobutylpiperidin-4-ol hydrochloride, one would expect to observe signals corresponding to the protons on the piperidine (B6355638) ring, the cyclobutyl ring, the hydroxyl group (-OH), and the ammonium (B1175870) group (-NH₂⁺-). The protons adjacent to the electronegative oxygen and nitrogen atoms would typically appear at a lower field (higher ppm value).
Carbon (¹³C) NMR Analysis: A ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. Key expected signals would include the quaternary carbon of the piperidine ring bonded to both the hydroxyl and cyclobutyl groups, the various methylene (B1212753) (-CH₂-) carbons of both rings, and the methine (-CH-) carbon of the cyclobutyl group.
| Expected ¹H NMR Data | Expected ¹³C NMR Data |
| Assignment | Approx. Chemical Shift (ppm) |
| -OH | Broad singlet |
| -NH₂⁺- | Broad singlet |
| Cyclobutyl -CH- | Multiplet |
| Piperidine -CH₂- | Multiplets |
| Cyclobutyl -CH₂- | Multiplets |
Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns. For 4-Cyclobutylpiperidin-4-ol (the free base), the monoisotopic mass is 155.131 Da. uni.lu
In a typical MS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would be observed as its protonated molecular ion, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the confirmation of the molecular formula (C₉H₁₈NO⁺ for the protonated free base).
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves breaking the parent ion into smaller fragment ions. A common fragmentation pathway for this molecule would be the loss of a water molecule ([M+H-H₂O]⁺) from the tertiary alcohol, which is a very stable arrangement. uni.lu Other fragmentations could involve the cleavage of the cyclobutyl ring or the piperidine ring.
| Predicted Mass Spectrometry Data for 4-Cyclobutylpiperidin-4-ol | | :--- | :--- | | Adduct / Fragment | Predicted m/z | | [M+H]⁺ (Protonated Molecule) | 156.13829 | | [M+Na]⁺ (Sodium Adduct) | 178.12023 | | [M+H-H₂O]⁺ (Loss of Water) | 138.12827 |
Data sourced from predicted values for the free base. uni.lu
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. It is a rapid and effective method for identifying the functional groups in this compound.
The IR spectrum of this compound would be expected to show several key absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group. The presence of the secondary ammonium salt (-NH₂⁺-) would be indicated by broad absorptions in the 2400-2800 cm⁻¹ range. Strong bands in the 2850-3000 cm⁻¹ region would correspond to the C-H stretching of the aliphatic cyclobutyl and piperidine rings. Finally, a C-O stretching vibration for the tertiary alcohol would likely appear in the 1050-1150 cm⁻¹ region.
| Expected IR Absorption Bands | | :--- | :--- | | Functional Group | Approximate Wavenumber (cm⁻¹) | | O-H Stretch (Alcohol) | 3200-3600 (Broad) | | N-H Stretch (Ammonium Salt) | 2400-2800 (Broad) | | C-H Stretch (Aliphatic) | 2850-3000 | | C-O Stretch (Tertiary Alcohol) | 1050-1150 |
Chromatographic Methods for Separation and Monitoring
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of a synthesized compound, monitoring the progress of a chemical reaction, and isolating the desired product.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used to determine the purity of pharmaceutical compounds and to monitor the conversion of reactants to products during synthesis. researchgate.net
For a polar, water-soluble compound like this compound, a reversed-phase HPLC method would be most appropriate. researchgate.net This typically involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic buffer or ion-pairing agent added to ensure sharp, symmetrical peak shapes for the amine. Detection is commonly achieved using an ultraviolet (UV) detector, although this compound lacks a strong chromophore and may require alternative detection methods like a Charged Aerosol Detector (CAD) or Mass Spectrometry (LC-MS). The result of an HPLC analysis is a chromatogram, where the area of the main peak relative to the total area of all peaks is used to calculate the compound's purity.
| Hypothetical HPLC Method | | :--- | :--- | | Parameter | Condition | | Column | C18 (Reversed-Phase) | | Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient Elution) | | Flow Rate | 1.0 mL/min | | Detection | UV at ~200-210 nm, or CAD / MS | | Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate non-volatile mixtures. It is primarily used in synthetic chemistry to qualitatively monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot.
A TLC analysis involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a chamber with a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. For this compound, a polar mobile phase, such as dichloromethane/methanol or ethyl acetate/hexane with a few drops of triethylamine (B128534) to minimize tailing, would be suitable. The separated spots are visualized, often using a UV lamp or a chemical stain like potassium permanganate. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.
| Hypothetical TLC System | | :--- | :--- | | Parameter | Condition | | Stationary Phase | Silica Gel 60 F₂₅₄ Plate | | Mobile Phase | Dichloromethane:Methanol (9:1) with 0.5% Triethylamine | | Visualization | Potassium Permanganate Stain |
Biophysical Techniques for Ligand-Receptor Interaction Quantification
A suite of sophisticated biophysical techniques is available to dissect the intricacies of ligand-receptor binding. These methods provide quantitative data on binding affinity, kinetics, functional response, and high-resolution structural details of the ligand-receptor complex.
Radioligand displacement assays are a cornerstone in pharmacology for determining the binding affinity of an unlabeled compound to a receptor. This competitive binding assay measures the ability of a test compound, such as a this compound analog, to displace a radiolabeled ligand that has a known high affinity for the target receptor. The affinity of the test compound is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors at equilibrium in the absence of the radioligand.
The assay involves incubating a source of the target receptor (e.g., cell membranes expressing the receptor) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is quantified. The resulting data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Research on a series of compounds featuring the 1-cyclobutylpiperidin-4-yloxy moiety has demonstrated their potent affinity for the histamine (B1213489) H3 receptor (H3R). For instance, in vitro studies on derivatives have yielded Ki values in the nanomolar range, indicating high-affinity binding. nih.govnih.gov
| Compound | Target Receptor | Radioligand | Ki (nM) |
|---|---|---|---|
| N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (B599025) | Human Histamine H3 Receptor | [3H]-Nα-methylhistamine | 8.73 |
| 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one | Human Histamine H3 Receptor | Not Specified | 4.0 |
Receptor functional assays are essential for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. For G protein-coupled receptors (GPCRs) that couple to Gαs or Gαi proteins, such as the histamine H3 receptor, measuring changes in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) is a common method to assess ligand functionality. The H3R is constitutively active and couples to Gαi, which inhibits adenylyl cyclase, the enzyme responsible for cAMP synthesis.
In a typical cAMP accumulation assay, cells expressing the target receptor are treated with the test compound. An inverse agonist would inhibit the constitutive activity of the receptor, leading to an increase in cAMP levels. Conversely, an agonist would enhance the receptor's inhibitory effect on adenylyl cyclase, resulting in a decrease in cAMP levels. An antagonist would block the effects of an agonist or inverse agonist. The changes in cAMP levels can be quantified using various methods, including immunoassays or biosensors. biorxiv.org
The functional activity of a compound is often characterized by its EC50 (for agonists) or IC50 (for antagonists/inverse agonists) value, which represents the concentration of the compound that produces 50% of its maximal effect. Studies on various histamine H3 receptor isoforms have demonstrated differences in their constitutive activity and their response to ligands in cAMP biosensor assays. biorxiv.org
| Compound Class | Receptor Target | Assay Principle | Expected Outcome for Inverse Agonist | Key Parameters |
|---|---|---|---|---|
| Cyclobutylpiperidine Derivatives | Histamine H3 Receptor (Gαi-coupled) | Measurement of intracellular cAMP levels | Increase in cAMP accumulation | EC50/IC50, Emax |
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. It provides valuable information on the kinetics of ligand binding, including the association rate constant (ka) and the dissociation rate constant (kd). The ratio of these constants (kd/ka) yields the equilibrium dissociation constant (KD), which is a measure of binding affinity.
In an SPR experiment, one of the interacting molecules (typically the receptor) is immobilized on a sensor chip surface, while the other molecule (the ligand) is flowed over the surface in a solution. The binding of the ligand to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The resulting sensorgram, a plot of the SPR signal versus time, provides the kinetic data.
SPR is a powerful tool for characterizing the binding of small molecules like this compound to their target receptors. It can differentiate between compounds with similar affinities but different kinetic profiles, which can have significant implications for their in vivo efficacy. While specific SPR data for this compound is not publicly available, the technique is widely applied in the characterization of ligand binding to GPCRs.
| Parameter | Description | Information Gained |
|---|---|---|
| Association Rate Constant (ka) | The rate at which the ligand binds to the receptor. | Provides insight into the speed of complex formation. |
| Dissociation Rate Constant (kd) | The rate at which the ligand-receptor complex dissociates. | Indicates the stability of the complex and the residence time of the ligand. |
| Equilibrium Dissociation Constant (KD) | The ratio of kd to ka, reflecting the affinity of the interaction. | Quantifies the strength of the binding at equilibrium. |
Cryo-electron microscopy (cryo-EM) is a revolutionary structural biology technique that enables the determination of the three-dimensional structure of biological macromolecules at near-atomic resolution. For ligand-receptor complexes, cryo-EM can provide a detailed picture of how a ligand binds to its receptor, revealing the specific amino acid residues involved in the interaction and the conformational changes that occur upon binding.
The process involves flash-freezing a purified sample of the ligand-receptor complex in a thin layer of vitreous ice. This preserves the complex in its native state. A transmission electron microscope is then used to capture a large number of two-dimensional images of the randomly oriented particles. These images are then computationally processed and combined to reconstruct a high-resolution three-dimensional model of the complex.
Cryo-EM has been successfully used to solve the structures of numerous GPCRs, including histamine receptors, in complex with various ligands. nih.govnih.govmdpi.com This structural information is invaluable for structure-based drug design, allowing for the rational optimization of ligand affinity and selectivity. While a specific cryo-EM structure of this compound bound to its receptor is not available, this technique represents the gold standard for elucidating the structural basis of its pharmacological activity.
Q & A
Q. Challenges :
- Steric Hindrance : The cyclobutyl group may impede reaction kinetics, requiring longer reaction times or elevated temperatures.
- Byproduct Formation : Competing reactions (e.g., N-alkylation vs. O-alkylation) necessitate careful monitoring via TLC or HPLC .
Basic Question: Which analytical techniques are most effective for characterizing this compound?
Answer:
A multi-technique approach is essential:
Q. Methodology :
Comparative SAR Analysis : Test analogs with systematic substitutions (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to isolate electronic/steric effects .
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis data .
Biological Assays : Use orthogonal assays (e.g., cAMP inhibition, calcium flux) to confirm target engagement and rule off-target effects .
Advanced Question: What strategies optimize reaction conditions for high-yield synthesis of this compound?
Answer:
Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve cyclobutyl group solubility, while protic solvents (e.g., ethanol) stabilize intermediates .
- Catalyst Screening : Transition metals (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) enhance reaction efficiency .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during hydroxylation, while higher temperatures (80–100°C) accelerate cyclization .
Q. Case Study :
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Cyclobutyl Addition | 0°C, DMF, 12 hrs | 75% → 88% |
| Piperidine Cyclization | 80°C, HCl (2M), 6 hrs | 60% → 82% |
Advanced Question: How do researchers validate the biological activity of this compound in neuropharmacology?
Answer:
Key validation steps include:
- Target Identification : Screen against receptor panels (e.g., sigma-1, NMDA) using radioligand binding assays. The hydroxyl and cyclobutyl groups may modulate affinity for CNS targets .
- In Vitro Models : Assess neuroprotection in primary neuron cultures exposed to oxidative stress. Measure biomarkers (e.g., BDNF, caspase-3) via ELISA .
- In Vivo Studies : Use rodent models (e.g., chronic constriction injury for neuropathic pain) to evaluate dose-dependent efficacy and blood-brain barrier penetration .
Q. Data Interpretation :
- Contradictions : If in vitro activity (IC₅₀ = 10 nM) does not translate in vivo, consider pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) .
Basic Question: What are the storage and handling protocols for this compound?
Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar). Hygroscopicity necessitates desiccants (e.g., silica gel) .
- Handling : Use glove boxes for air-sensitive steps. Neutralize waste with 1M NaOH before disposal .
Advanced Question: How can computational chemistry aid in designing novel 4-Cyclobutylpiperidin-4-ol analogs?
Answer:
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for derivatization .
- Machine Learning (ML) : Train models on existing SAR data to prioritize analogs with predicted IC₅₀ < 100 nM .
- ADMET Prediction : Tools like SwissADME forecast bioavailability and toxicity, reducing experimental attrition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
